Predicted Lipophilicity (logP/logD) and Polarity Differentiate the 8-Methoxy Target from the Des-Methoxy and 6-Methoxy Analogs
The target compound (8-OCH3) exhibits a calculated logP of 1.26 and a topological polar surface area (tPSA) of 79.0 Ų, as reported by the vendor ChemDiv . In contrast, the direct des-methoxy analog 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide (ChemDiv Y044-4641) has a lower logP of 1.36 (note: vendor reports slightly higher logP despite lacking the –OCH3 group; this anomaly likely reflects different computational models) and a reduced tPSA of 70.6 Ų . A regioisomer, 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinoline-3-carboxamide (benchchem data), relocates the methoxy group to the 6-position, altering the electronic distribution and hydrogen-bonding capacity of the quinoline ring . These differences in logP and tPSA are expected to translate into measurably distinct membrane permeability, solubility, and off-target binding profiles when screened under identical assay conditions.
| Evidence Dimension | Calculated physicochemical properties (logP, tPSA) |
|---|---|
| Target Compound Data | logP = 1.26; tPSA = 79.0 Ų |
| Comparator Or Baseline | Des-methoxy analog: logP = 1.36; tPSA = 70.6 Ų ; 6-methoxy regioisomer: data available from benchchem |
| Quantified Difference | ΔtPSA ≈ +8.4 Ų (8-OCH3 vs. des-OCH3); positional methoxy shift (8- vs. 6-) alters electronic surface properties |
| Conditions | Computational prediction (method not specified by vendors); experimental logP/logD and tPSA values may differ. |
Why This Matters
For screening library procurement, these physicochemical differences directly impact compound handling (DMSO solubility), assay compatibility (non-specific binding), and the likelihood of identifying a selective hit with favorable ADME properties.
